3-(Oxan-2-yl)propan-1-ol
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Overview
Description
3-(Oxan-2-yl)propan-1-ol, also known as 3-(tetrahydro-2H-pyran-2-yl)propan-1-ol, is an organic compound with the molecular formula C8H16O2. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its structural feature of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-2-yl)propan-1-ol can be achieved through several methods:
Ring-Opening of Epoxides: One common method involves the ring-opening of epoxides with nucleophiles. For instance, the reaction of 3-chloropropanol with tetrahydropyran in the presence of a base can yield this compound.
Hydroformylation: Another method involves the hydroformylation of allyl alcohol followed by hydrogenation. This process uses a catalyst such as cobalt octacarbonyl or a rhodium complex to convert allyl alcohol to this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroformylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling temperature, pressure, and the concentration of reactants and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids. For example, oxidation with acidified potassium dichromate can convert the alcohol to an aldehyde or further to a carboxylic acid.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate, pyridinium chlorochromate (PCC), or Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Aldehydes (e.g., 3-(Oxan-2-yl)propanal) and carboxylic acids (e.g., 3-(Oxan-2-yl)propanoic acid).
Reduction: Alkanes (e.g., 3-(Oxan-2-yl)propane).
Substitution: Halides (e.g., 3-(Oxan-2-yl)propyl chloride).
Scientific Research Applications
3-(Oxan-2-yl)propan-1-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Oxan-2-yl)propan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tetrahydropyran ring can also interact with hydrophobic regions of proteins and enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
2-(Oxan-2-yl)propan-1-ol: Similar in structure but with the hydroxyl group attached to a different carbon atom.
3-(Tetrahydro-2H-pyran-2-yl)propan-1-ol: Another name for the same compound, emphasizing the tetrahydropyran ring.
Uniqueness
3-(Oxan-2-yl)propan-1-ol is unique due to its combination of a hydroxyl group and a tetrahydropyran ring. This structure imparts specific chemical properties, such as the ability to participate in both hydrogen bonding and hydrophobic interactions. These properties make it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
3-(oxan-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-6-3-5-8-4-1-2-7-10-8/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZYZFYTYOADPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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